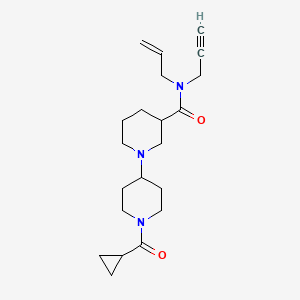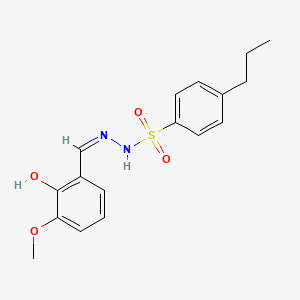
N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as CR4056 and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that have analgesic and anti-inflammatory properties.
By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects. It has also been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide is its specificity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation.
One limitation of this compound is its poor solubility in aqueous solutions. This can make it difficult to work with in certain lab experiments.
Future Directions
Future research on N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its potential use in combination with other drugs to enhance its analgesic and anti-inflammatory effects. Additionally, research could focus on developing more soluble forms of the compound to make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 1,4-dibromobutane with piperidine to form 1,4-bis(piperidin-1-yl)butane. This intermediate is then reacted with propargylamine to form 1-(prop-2-yn-1-yl)-4-(piperidin-1-yl)but-1-ene.
The next step involves the reaction of this intermediate with allyl isocyanate to form N-allyl-1-(prop-2-yn-1-yl)-4-(piperidin-1-yl)but-1-en-3-one. This compound is then reacted with cyclopropylcarbonyl chloride to form this compound.
Scientific Research Applications
N-allyl-1'-(cyclopropylcarbonyl)-N-2-propyn-1-yl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have analgesic and anti-inflammatory properties and has been studied for its potential use in the treatment of neuropathic pain, migraine, and other pain-related disorders.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-prop-2-enyl-N-prop-2-ynylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-11-22(12-4-2)21(26)18-6-5-13-24(16-18)19-9-14-23(15-10-19)20(25)17-7-8-17/h1,4,17-19H,2,5-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDZRENFKTXQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6020995.png)
![1-benzyl-4-{3-[1-(3-thienylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6020998.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)
![11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6021014.png)

![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)


![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)